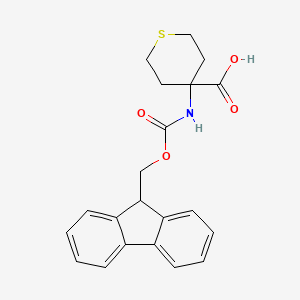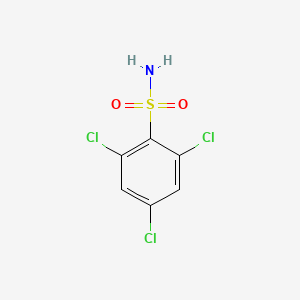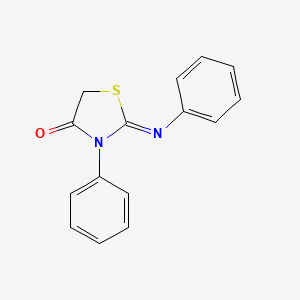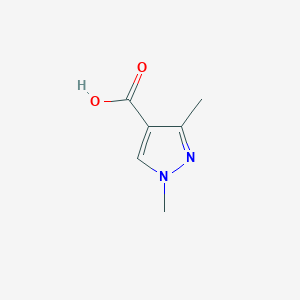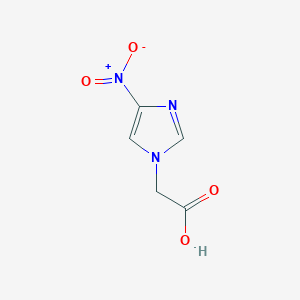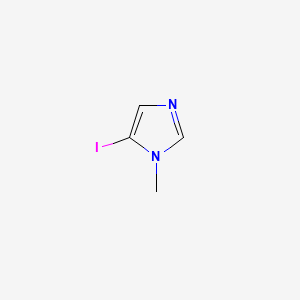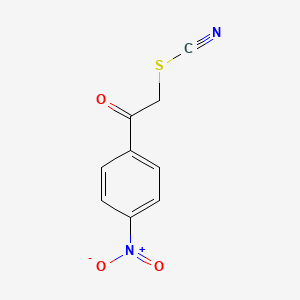
4-Nitrophenacyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenacyl thiocyanate is an organic compound with the molecular formula C9H6N2O3S and a molecular weight of 222.22 g/mol . It is characterized by the presence of a nitro group (NO2) attached to a phenyl ring, an oxoethyl group, and a thiocyanate group (SCN). This compound is used primarily in research and development settings due to its unique chemical properties.
Preparation Methods
4-Nitrophenacyl thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of sodium thiocyanate with 2-bromo-4’-nitroacetophenone in acetonitrile at 45°C for 3 hours . This method yields a high purity product and is often used in laboratory settings. Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
4-Nitrophenacyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the thiocyanate group can be oxidized to form different products.
Hydrolysis: The compound can undergo hydrolysis to yield 4-nitrophenacyl alcohol and thiocyanic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitrophenacyl thiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenacyl thiocyanate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the resuscitation promoting factor B protein in mycobacteria, which is involved in the reactivation of dormant bacterial cells . This inhibition occurs through the binding of the compound to the active site of the protein, preventing its enzymatic activity and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
4-Nitrophenacyl thiocyanate can be compared with other similar compounds, such as:
Benzoylphenyl thiocyanates: These compounds also contain a thiocyanate group and have similar inhibitory effects on bacterial proteins.
Phenacyl thiocyanate: This compound lacks the nitro group but shares similar chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the nitro and thiocyanate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZIDXSUWKPPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365799 |
Source


|
| Record name | 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-21-8 |
Source


|
| Record name | 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
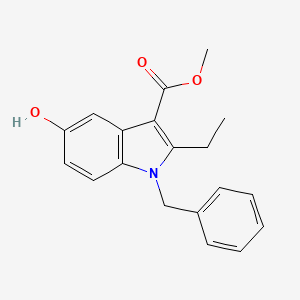
![3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile](/img/structure/B1301202.png)
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)

![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301222.png)
